DI-T-Butoxyacetylene DI-T-Butoxyacetylene
Brand Name: Vulcanchem
CAS No.: 66478-63-5
VCID: VC3853377
InChI: InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3
SMILES: CC(C)(C)OC#COC(C)(C)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

DI-T-Butoxyacetylene

CAS No.: 66478-63-5

Cat. No.: VC3853377

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

DI-T-Butoxyacetylene - 66478-63-5

Specification

CAS No. 66478-63-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane
Standard InChI InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3
Standard InChI Key PPVDJWLEHWYMCQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC#COC(C)(C)C
Canonical SMILES CC(C)(C)OC#COC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

DI-T-Butoxyacetylene (CAS No. 66478-63-5) is characterized by the IUPAC name 2,2'-[ethylenebis(oxy)]bis[2-methylpropane], reflecting its symmetrical ether-linked tert-butyl groups. The compound’s structure is defined by the linear acetylene moiety (CC\text{C}≡\text{C}) bridged by oxygen atoms connected to tert-butyl substituents ((CH3)3C(\text{CH}_3)_3\text{C}-) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2PubChem
Molar Mass170.25 g/molPubChem
Density0.844 g/cm³ChemBK
Boiling Point169.5°C at 760 mmHgChemBK
Vapor Pressure2.04 mmHg at 25°CChemBK
Refractive Index1.415ChemBK

The steric bulk of the tert-butoxy groups stabilizes the acetylene core against polymerization, a common degradation pathway for less shielded dialkoxyacetylenes like dimethoxyacetylene .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

DI-T-Butoxyacetylene is synthesized via a multi-step route starting from 1,4-dioxane derivatives. A representative pathway involves:

  • Ring-Opening Chlorination: Treatment of trans-2,3-dichloro-1,4-dioxane with phosphorus pentachloride (PCl5\text{PCl}_5) yields 1,2-dichloro-1,2-di-tert-butoxyethane .

  • Ammonolysis: Reaction with liquid ammonia generates the intermediate 1,2-di-tert-butoxy-1,2-diaminoethane.

  • Dehydrohalogenation: Elimination of hydrogen chloride (HCl\text{HCl}) using potassium tert-butoxide (KOtBu\text{KOtBu}) produces the final acetylene product .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
ChlorinationPCl5\text{PCl}_5, 0°C, 2h85–90%
AmmonolysisNH3\text{NH}_3, -30°C, 4h70–75%
DehydrohalogenationKOtBu\text{KOtBu}, THF, 25°C60–65%

This method avoids the use of methanol or ethanol solvents, which are common in analogous syntheses but can complicate isolation .

Industrial Production Considerations

Large-scale manufacturing leverages continuous-flow reactors to mitigate exothermic risks during chlorination and dehydrohalogenation. Solvent recovery systems are employed to reclaim tetrahydrofuran (THF) and dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2), reducing environmental impact .

Physicochemical Properties

Thermal and Spectral Profiles

DI-T-Butoxyacetylene exhibits a boiling point of 169.5°C, making it suitable for high-temperature reactions. Its infrared (IR) spectrum shows a characteristic CC\text{C}≡\text{C} stretch at 2120 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy reveals singlets for tert-butyl protons at δ\delta 1.25 ppm (¹H) and 28.5 ppm (¹³C) .

Reactivity and Stability

Applications in Organic and Organometallic Chemistry

Catalytic Intermediate

DI-T-Butoxyacetylene serves as a ligand precursor in transition-metal complexes. For example, reaction with iron carbonyls (Fe(CO)5\text{Fe(CO)}_5) forms hexacarbonyl-µ-di-t-butylacetylene-di-iron, a model system for studying metal-acetylene interactions .

Polymer Science

The compound’s stability enables its use as a chain-transfer agent in the synthesis of polyphenylene oxide resins, enhancing molecular weight control compared to traditional amines .

Table 3: Performance in Polymerization Reactions

PolymerRole of DI-T-ButoxyacetyleneImpact on MwM_w
Polyphenylene OxideChain-transfer agentMwM_w ± 5%
PolyacetyleneSteric stabilizerPrevents branching

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